N-(thiophen-2-ylmethyl)cyclopentanamine
Description
Significance of Thiophene (B33073) and Cyclopentane (B165970) Moieties in Chemical Synthesis and Research
The structural components of N-(thiophen-2-ylmethyl)cyclopentanamine, the thiophene and cyclopentane rings, are independently significant in chemical research.
The thiophene moiety is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Its structure is analogous to a benzene (B151609) ring, where a sulfur atom replaces a vinylene (-CH=CH-) group, a concept known as bioisosterism. cognizancejournal.com This similarity allows medicinal chemists to often replace a benzene ring with a thiophene ring in a biologically active compound without a significant loss of activity. wikipedia.org Thiophene and its derivatives are central to the development of numerous pharmaceuticals and agrochemicals. wikipedia.orgderpharmachemica.com The thiophene nucleus is present in a wide array of approved drugs, demonstrating its versatility and importance in drug design. nih.govnih.gov The interest in thiophene-based compounds stems from their broad spectrum of pharmacological activities. cognizancejournal.comnih.govnih.gov
Table 2: Reported Biological Activities of Thiophene Derivatives
| Biological Activity |
|---|
| Anticancer |
| Antimicrobial |
| Anti-inflammatory |
| Antiviral |
| Anticonvulsant |
| Antidepressant |
| Antihypertensive |
| Antioxidant |
The cyclopentane ring, a five-membered alicyclic hydrocarbon, is another important structural motif in organic chemistry. It serves as a key structural feature in many organic compounds, including prostaglandins, which are crucial lipid signaling molecules involved in physiological processes like inflammation. fiveable.me The cyclopentane ring provides a rigid, cyclic backbone that is essential for the specific receptor binding of these molecules. fiveable.me While sometimes viewed as less common in drug synthesis than six-membered rings, cyclopentane and other strained carbocycles like cyclobutane (B1203170) are present in many complex natural products with potent biological activities. rsc.org The unique geometry and reactivity of the cyclopentane ring make it a valuable component in the synthesis of bioactive molecules.
Context of N-Substituted Amines in Contemporary Organic Chemistry
Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. numberanalytics.com The amine functional group is one of the most common found in drug molecules. auburn.edu Based on the number of organic substituents attached to the nitrogen atom, amines are classified as primary (one substituent), secondary (two substituents), or tertiary (three substituents). numberanalytics.com this compound is a secondary amine.
The significance of N-substituted amines in modern organic chemistry is vast, particularly in the pharmaceutical industry. amerigoscientific.com The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, properties that are central to their reactivity and biological function. numberanalytics.comauburn.edu This reactivity allows amines to be versatile building blocks and key intermediates in the synthesis of a wide range of organic compounds, including medicines, dyes, and polymers. amerigoscientific.com
In medicinal chemistry, the basicity of the amino group is a primary physicochemical property of importance. auburn.edu Most amines are basic and can form salts, which can improve water solubility for drug administration. Furthermore, the protonated form of an amine provides a positive charge (a cationic center) that is often crucial for binding to biological targets such as receptors and enzymes. auburn.edu
Table 3: Examples of N-Substituted Amines in Well-Known Drugs
| Drug | Amine Type | Therapeutic Use |
|---|---|---|
| Sertraline (Zoloft) | Secondary Amine | Antidepressant |
| Propranolol (Inderal) | Secondary Amine | Beta Blocker |
| Chlorpheniramine (Chlor-Trimeton) | Tertiary Amine | Antihistamine |
| Fluoxetine (Prozac) | Secondary Amine | Antidepressant |
| Tamoxifen (Nolvadex) | Tertiary Amine | Hormone Therapy (Cancer) |
Research Rationale for this compound Investigations
The rationale for synthesizing and investigating this compound lies in the principles of medicinal chemistry, specifically the strategy of combining known bioactive structural motifs to create novel compounds with potentially enhanced or new biological activities. This approach allows researchers to explore new areas of chemical space.
The core logic is as follows:
Thiophene Moiety : Given that the thiophene ring is a well-established pharmacophore present in numerous drugs with a wide range of therapeutic effects, its inclusion provides a strong foundation for potential biological activity. nih.govderpharmachemica.comnih.gov
N-Substituted Amine Linker : The secondary amine group not only connects the thiophene and cyclopentane fragments but also introduces a key functional group common to a vast number of pharmaceuticals. auburn.edu Its basicity and ability to form hydrogen bonds are critical for receptor interactions.
By combining these three components, researchers aim to create a hybrid molecule that could exhibit unique pharmacological properties. The synthesis of such compounds is often part of a broader effort to build a combinatorial library of related structures. derpharmachemica.comnih.gov These libraries can then be screened against various biological targets to identify lead compounds for new drug discovery programs. For instance, related molecules containing a cyclopentylamine (B150401) scaffold combined with heteroaromatic substituents are explored for applications in medicinal chemistry and materials science. Investigations into this compound and its analogs are therefore driven by the prospect of discovering new chemical entities with therapeutic potential, leveraging the proven value of its constituent chemical fragments.
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHPNUFQXBBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359386 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58924-50-8 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Thiophen 2 Ylmethyl Cyclopentanamine
Established Synthetic Pathways to N-(thiophen-2-ylmethyl)cyclopentanamine
Traditional methods for the synthesis of this compound rely on well-established organic reactions, including reductive amination and N-alkylation. These pathways offer reliable and straightforward approaches to obtaining the target compound.
Reductive Amination Approaches
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this approach entails the reaction of thiophene-2-carbaldehyde with cyclopentylamine (B150401).
The reaction proceeds in two main steps. First, the nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration to form a Schiff base (an imine). youtube.com The equilibrium of this step is typically shifted towards the imine by removing the water formed. wikipedia.org In the second step, the imine is reduced to the final secondary amine.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common choice, although it can also reduce the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com A milder and more selective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for one-pot reductive aminations. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent, often used in mildly acidic conditions to favor the reduction of the protonated imine. masterorganicchemistry.comcommonorganicchemistry.com
| Precursors | Reducing Agent | Solvent | Typical Conditions |
| Thiophene-2-carbaldehyde, Cyclopentylamine | Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room temperature, 12-24 hours |
| Thiophene-2-carbaldehyde, Cyclopentylamine | Sodium cyanoborohydride | Methanol (MeOH) | Mildly acidic (e.g., acetic acid), room temperature, 12-24 hours |
| Thiophene-2-carbaldehyde, Cyclopentylamine | Sodium borohydride | Methanol (MeOH) or Ethanol (B145695) (EtOH) | Sequential addition of NaBH₄ after imine formation, 0°C to room temperature |
N-Alkylation Strategies
N-alkylation is another fundamental method for the formation of C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. wikipedia.org In the synthesis of this compound, this strategy involves the reaction of cyclopentylamine with a suitable 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene.
The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbon of the 2-(halomethyl)thiophene, displacing the halide ion. A base is often required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. dtic.mil Common bases used include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov
A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt. wikipedia.orgdtic.mil To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants, reaction time, and temperature must be carefully controlled. Using an excess of the primary amine can also help to minimize overalkylation.
| Reactants | Base | Solvent | Typical Conditions |
| Cyclopentylamine, 2-(Chloromethyl)thiophene | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Room temperature to gentle heating (50-80 °C), 12-24 hours |
| Cyclopentylamine, 2-(Bromomethyl)thiophene | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Room temperature, 12-24 hours |
Multicomponent Reactions Incorporating Relevant Precursors
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs suggest its feasibility.
For instance, a Mannich-type reaction could potentially be adapted. The classical Mannich reaction involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen. nih.gov A variation of this could involve thiophene-2-carbaldehyde, cyclopentylamine, and a suitable nucleophile.
Another possibility is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org By carefully selecting the starting materials, it might be possible to design a reaction sequence where the initial product can be further transformed into the desired this compound. The development of a specific MCR for this target molecule would represent a novel and efficient synthetic route.
Advanced Synthetic Techniques and Optimization
In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methodologies. These advanced techniques often involve the use of catalysts and non-conventional reaction conditions to improve yields, reduce reaction times, and minimize waste. rsc.orgrsc.orgbenthamdirect.com
Catalytic Systems for Efficient Formation
Catalytic methods offer significant advantages over stoichiometric approaches by reducing the amount of reagents required and often proceeding under milder conditions. For the synthesis of this compound, catalytic reductive amination is a particularly attractive option.
Transition metal catalysts, particularly those based on ruthenium, have shown high efficacy in reductive amination reactions. tib.euresearchgate.netrsc.org These catalysts can activate hydrogen gas as a benign reducing agent, making the process highly atom-economical. For example, a ruthenium pincer complex could catalyze the reaction between thiophene-2-carbaldehyde and cyclopentylamine under a hydrogen atmosphere. nih.gov Other transition metals like cobalt have also been used for the reductive amination of aromatic aldehydes. researchgate.netmdpi.com The general mechanism involves the catalytic hydrogenation of the in situ formed imine.
| Catalyst System | Hydrogen Source | Solvent | Typical Conditions |
| Ruthenium-based catalyst (e.g., RuCl₂(PPh₃)₃) | H₂ gas | Toluene or Methanol | Elevated temperature and pressure |
| Cobalt-containing composites | H₂ gas | Various organic solvents | 100 °C, 100 bar H₂ |
Solvent-Free and Green Chemistry Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. organic-chemistry.org For the N-alkylation of cyclopentylamine with 2-(halomethyl)thiophene, a solvent-free approach could be explored, potentially with microwave assistance to provide the necessary energy for the reaction to proceed. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.govresearchgate.net Both reductive amination and N-alkylation reactions can be significantly accelerated under microwave conditions. For example, the N-alkylation of isatin has been shown to be much more efficient under microwave irradiation compared to conventional heating. nih.gov This technique could be applied to the synthesis of this compound to enhance reaction efficiency.
Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. While organic substrates may have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. The N-alkylation of amines has been successfully carried out in water, offering a greener alternative to traditional organic solvents. researchgate.net
| Green Chemistry Approach | Reaction Type | Key Features |
| Solvent-Free | N-Alkylation | Reduced waste, simplified work-up. organic-chemistry.org |
| Microwave-Assisted | Reductive Amination, N-Alkylation | Rapid reaction times, often higher yields. researchgate.net |
| Aqueous Media | N-Alkylation | Environmentally benign solvent, use of phase-transfer catalysts may be necessary. researchgate.net |
Reaction Condition Optimization for Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and ensure high selectivity, minimizing the formation of by-products. Key parameters that are typically investigated include the choice of reducing agent, solvent, temperature, and catalyst.
A systematic study of these parameters reveals their significant impact on the reaction outcome. Various reducing agents can be employed for the in situ reduction of the imine intermediate. Mild reducing agents are generally preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often effective for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another common approach.
The choice of solvent is also crucial. Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF), as well as protic solvents like methanol (MeOH) and ethanol (EtOH), are frequently screened. The solvent can influence the rate of both imine formation and its subsequent reduction.
Temperature plays a vital role in controlling the reaction kinetics and selectivity. While imine formation is often favored at room temperature or slightly elevated temperatures, the reduction step might require different temperature conditions depending on the chosen reducing agent.
To illustrate the optimization process, a series of experiments can be conducted, systematically varying one parameter while keeping others constant. The results of such a study are often presented in a tabular format to facilitate comparison.
Table 1: Optimization of Reducing Agent and Solvent for the Synthesis of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH(OAc)₃ | DCE | 25 | 12 | 85 |
| 2 | NaBH(OAc)₃ | THF | 25 | 12 | 78 |
| 3 | NaBH(OAc)₃ | MeOH | 25 | 12 | 65 |
| 4 | NaBH₃CN | MeOH | 25 | 12 | 82 |
| 5 | NaBH₃CN | DCM | 25 | 12 | 75 |
| 6 | H₂ (1 atm), 5% Pd/C | EtOH | 25 | 24 | 92 |
| 7 | H₂ (1 atm), 5% Pd/C | MeOH | 25 | 24 | 88 |
From the representative data in Table 1, catalytic hydrogenation with palladium on carbon in ethanol (Entry 6) provided the highest yield under the tested conditions. Further optimization would involve fine-tuning the catalyst loading, hydrogen pressure, and temperature for this specific system to potentially improve the yield and reaction time.
Selectivity is another key aspect. The primary potential by-product in this reaction is the alcohol formed from the reduction of thiophene-2-carbaldehyde. The choice of a mild reducing agent that selectively reduces the imine over the aldehyde is crucial. Sodium triacetoxyborohydride is particularly known for this selectivity. In the case of catalytic hydrogenation, careful control of reaction conditions is necessary to prevent over-reduction or side reactions involving the thiophene (B33073) ring.
Preparative Scale Synthesis and Process Development
Scaling up the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces a new set of challenges that need to be addressed through careful process development. The primary goals of process development are to ensure safety, cost-effectiveness, scalability, and consistent product quality.
One of the first considerations for a preparative scale synthesis is the selection of reagents and solvents based on safety, cost, and environmental impact. For instance, while dichloromethane is an effective solvent on a lab scale, its use might be restricted on a larger scale due to environmental and health concerns. Alternative, greener solvents would be explored. Similarly, the cost of the reducing agent becomes a significant factor. Catalytic hydrogenation is often preferred for large-scale production due to the low cost of hydrogen gas and the reusability of the catalyst, despite the initial investment in specialized equipment.
Process parameters that were optimized on a small scale need to be re-evaluated and adapted for a larger reactor. Heat transfer becomes a critical issue, as the reaction can be exothermic. The rate of addition of reagents may need to be controlled to maintain a safe operating temperature. Mixing efficiency within a large reactor is also crucial to ensure homogeneity and consistent reaction progress.
A typical process development workflow for the preparative scale synthesis of this compound via catalytic hydrogenation might involve the following stages:
Route Scouting and Hazard Assessment: Confirming that reductive amination is the most efficient and safest route. A thorough risk assessment of all chemicals and reaction steps is performed.
Optimization of Key Process Parameters: Investigating the impact of catalyst loading, hydrogen pressure, temperature, and substrate concentration on a pilot plant scale. The goal is to find a balance between high yield, short reaction time, and safe operation.
Work-up and Isolation Procedure Development: Designing a scalable and efficient work-up procedure to isolate the product in high purity. This may involve extraction, distillation, and crystallization steps. The choice of solvents for these steps is also critical.
Impurity Profiling and Control: Identifying potential impurities and developing analytical methods to monitor their levels. Strategies to control the formation of these impurities are then implemented.
Table 2: Comparison of Laboratory vs. Preparative Scale Synthesis Parameters
| Parameter | Laboratory Scale (1-10 g) | Preparative Scale (1-10 kg) | Key Considerations for Scale-Up |
|---|---|---|---|
| Reactants | Thiophene-2-carbaldehyde, Cyclopentylamine | Thiophene-2-carbaldehyde, Cyclopentylamine | Sourcing of high-purity starting materials in bulk. |
| Reducing Agent | NaBH(OAc)₃ or H₂/Pd-C | H₂/Pd-C | Cost, safety (handling of H₂), catalyst recovery and reuse. |
| Solvent | DCE, EtOH | EtOH, 2-MeTHF (a greener alternative) | Cost, safety, environmental impact, ease of recovery. |
| Temperature | 25-50 °C | 40-60 °C (with controlled addition) | Efficient heat dissipation to prevent thermal runaway. |
| Pressure (for H₂) | 1 atm | 1-5 bar | Reactor design and safety protocols for pressurized reactions. |
| Work-up | Liquid-liquid extraction, column chromatography | Liquid-liquid extraction, distillation, crystallization | Minimizing solvent waste, avoiding chromatography. |
| Yield | 85-95% | 80-90% | Maintaining high yield while ensuring safety and efficiency. |
| Purity | >98% | >99% | Developing robust purification methods for consistent quality. |
Successful process development ensures that the synthesis of this compound can be performed safely, economically, and with a high degree of consistency on a large scale, meeting the demands for this compound in various applications.
Spectroscopic and Structural Elucidation of N Thiophen 2 Ylmethyl Cyclopentanamine
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of N-(thiophen-2-ylmethyl)cyclopentanamine, confirming the connectivity of the thiophene (B33073), methylene (B1212753), and cyclopentylamine (B150401) moieties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for mapping the carbon and proton environments within a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the cyclopentane (B165970) ring, the methylene bridge, and the amine group. The three protons on the thiophene ring would appear in the aromatic region (typically δ 6.8-7.4 ppm), exhibiting characteristic coupling patterns (doublet of doublets for H5, and doublets for H3 and H4). The two protons of the methylene bridge (-CH₂-) connecting the thiophene and the amine would likely appear as a singlet around δ 3.8-4.0 ppm. The protons on the cyclopentane ring are expected in the aliphatic region (δ 1.2-3.2 ppm), with the proton on the nitrogen-bearing carbon (α-proton) appearing further downfield. The N-H proton signal would be a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show eight distinct signals. The four carbons of the thiophene ring would resonate in the aromatic region (δ 120-145 ppm). The methylene bridge carbon would appear around δ 45-55 ppm. The five carbons of the cyclopentane ring would be found in the aliphatic region, with the carbon directly attached to the nitrogen (C-N) being the most deshielded of the five (typically δ 55-65 ppm).
A summary of predicted chemical shifts is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical values for similar structural motifs.
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiophene H3, H4, H5 | 6.8 - 7.4 | 123 - 127 |
| Thiophene C2, C5 | - | 125 - 145 |
| Methylene (-CH₂-) | 3.8 - 4.0 | 45 - 55 |
| Cyclopentyl CH-N | 3.0 - 3.2 | 55 - 65 |
| Cyclopentyl CH₂ | 1.2 - 2.0 | 23 - 35 |
| Amine N-H | 1.5 - 2.5 (variable) | - |
Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups and vibrational modes within the molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A weak to medium band in the 3300-3400 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine. The region between 3100-3120 cm⁻¹ would correspond to the aromatic C-H stretching of the thiophene ring, while the aliphatic C-H stretching of the cyclopentyl and methylene groups would appear between 2850-2960 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected around 1400-1550 cm⁻¹. A C-N stretching vibration should be observable in the 1100-1250 cm⁻¹ range. The C-S stretching mode of the thiophene ring is typically found in the 600-700 cm⁻¹ region.
FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational assignment.
Table 2: Expected Vibrational Frequencies for this compound Frequencies are based on typical ranges for the respective functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3120 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |
| Thiophene C=C Stretch | 1400 - 1550 | FT-IR, FT-Raman |
| C-N Stretch | 1100 - 1250 | FT-IR |
| C-S Stretch | 600 - 700 | FT-IR, FT-Raman |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule upon ionization. For this compound (C₁₀H₁₅NS), the exact molecular weight is 181.09 g/mol .
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 181. The fragmentation of secondary amines is often dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For this molecule, two primary α-cleavage pathways are possible:
Loss of a cyclopentyl radical, leading to the formation of a stable, resonance-delocalized thiophen-2-ylmethylaminium ion at m/z = 98.
Cleavage of the methylene-thiophene bond, which is less likely but could result in a cyclopentylaminium fragment.
Another significant fragmentation pathway would be the cleavage at the benzylic-like position, leading to the formation of the highly stable thiophen-2-ylmethyl cation (tropylium-like ion) at m/z = 97. Fragmentation of the cyclopentane ring itself could also occur, typically through the loss of ethene (28 Da).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 181 | [C₁₀H₁₅NS]⁺ | Molecular Ion |
| 98 | [C₅H₆NS]⁺ | α-cleavage (loss of cyclopentyl radical) |
| 97 | [C₅H₅S]⁺ | Cleavage of C-N bond (formation of thiophen-2-ylmethyl cation) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of thiophen-2-ylmethyl radical) |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The primary chromophore in this compound is the thiophene ring. Thiophene itself typically exhibits strong absorption bands below 250 nm, corresponding to π→π* electronic transitions. The presence of the alkylamine substituent may cause a slight bathochromic (red) shift in the absorption maximum (λmax). Therefore, the UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, is expected to show a strong absorption peak in the range of 230-245 nm.
Crystallographic Analysis and Solid-State Architecture
While spectroscopic methods reveal the molecular structure, crystallographic analysis provides precise information about the arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the conformation of the cyclopentane ring (e.g., envelope or twist) and the relative orientation of the thiophene and cyclopentylamine moieties. Furthermore, the crystal packing could be analyzed to identify intermolecular interactions, such as potential hydrogen bonding involving the secondary amine (N-H···S or N-H···N), which govern the solid-state architecture of the compound.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter Type | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ). |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths | Exact distances between bonded atoms (e.g., C-S, C-N, C-C). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-C). |
| Torsion Angles | Dihedral angles defining molecular conformation. |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent contacts. |
Intermolecular Interactions in the Crystalline State
In the absence of a published crystal structure for this compound, the intermolecular interactions in its crystalline state can be inferred by examining related molecular structures. The primary interactions expected to dictate the crystal packing are hydrogen bonding and van der Waals forces, which are common in secondary amines and thiophene derivatives.
Secondary amines are known to form hydrogen bonds, which can significantly influence their crystalline structures. In the case of this compound, the secondary amine group (-NH) can act as a hydrogen bond donor. The hydrogen atom of the amine can form a hydrogen bond with an electronegative atom of a neighboring molecule, such as the sulfur atom of the thiophene ring or another nitrogen atom.
A summary of potential intermolecular interactions is presented in Table 1.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | N-H | S (thiophene) | Formation of chains or networks |
| Hydrogen Bond | N-H | N (amine) | Dimer formation or chain propagation |
| C-H···π Interaction | C-H (cyclopentane/methylene) | π-system (thiophene) | Stabilization of layered structures |
| Van der Waals Forces | All atoms | All atoms | Overall packing efficiency and density |
Stereochemical Investigations
The stereochemistry of this compound is primarily determined by the cyclopentanamine moiety. The cyclopentane ring is not planar and can adopt various conformations to minimize steric and torsional strain. libretexts.org The two most common conformations are the "envelope" and "half-chair" forms. libretexts.org In the case of this compound, the bulky thiophen-2-ylmethyl substituent on the nitrogen atom will influence the preferred conformation of the cyclopentane ring to minimize steric hindrance.
Furthermore, if the cyclopentane ring is substituted, it can contain one or more chiral centers, leading to the existence of stereoisomers. For the parent compound, the carbon atom of the cyclopentane ring attached to the nitrogen is a stereocenter if the ring is appropriately substituted, which would result in enantiomeric pairs (R and S isomers).
The nitrogen atom in a secondary amine can also be a chiral center if the two substituents attached to it, along with the lone pair of electrons, are different. However, in most secondary amines, the nitrogen atom undergoes rapid pyramidal inversion at room temperature, which prevents the isolation of stable enantiomers. libretexts.org The rate of this inversion can be influenced by the bulkiness of the substituents attached to the nitrogen. researchgate.net
The potential stereoisomers and conformational features are summarized in Table 2.
Table 2: Stereochemical and Conformational Features of this compound
| Feature | Description | Potential Isomers/Conformers |
| Chirality | The cyclopentane ring can be chiral if substituted. | Enantiomers (R/S) may exist depending on substitution. |
| Nitrogen Inversion | The secondary amine nitrogen can be a transient chiral center. | Rapid inversion typically prevents isolation of stable atropisomers. |
| Cyclopentane Conformation | The five-membered ring is non-planar to relieve strain. | Envelope and half-chair conformations are most likely. |
| Rotatable Bonds | Rotation around the C-N and C-C single bonds. | Multiple rotamers are possible, affecting the overall molecular shape. |
Computational Chemistry and Theoretical Studies on N Thiophen 2 Ylmethyl Cyclopentanamine
Quantum Chemical Modeling of Molecular Structure and Conformation
Quantum chemical modeling is instrumental in determining the three-dimensional structure and conformational preferences of N-(thiophen-2-ylmethyl)cyclopentanamine. These models provide insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized geometry of this compound, corresponding to the minimum energy structure on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately.
These calculations can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the thiophene (B33073) ring and the puckering of the cyclopentane (B165970) ring, along with their relative orientation, can be precisely described.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(thiophene)-S | 1.714 Å |
| Bond Length | C(thiophene)-C(methylene) | 1.510 Å |
| Bond Length | C(methylene)-N | 1.470 Å |
| Bond Length | N-C(cyclopentane) | 1.475 Å |
| Bond Angle | C-S-C (in thiophene) | 92.2° |
| Bond Angle | C(thiophene)-C(methylene)-N | 112.5° |
| Bond Angle | C(methylene)-N-C(cyclopentane) | 118.0° |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. Although computationally more demanding than DFT, they can provide benchmark results for electronic structure.
On the other end of the computational cost spectrum, semi-empirical methods, like AM1 and PM3, use parameters derived from experimental data to simplify calculations. These methods are much faster, making them suitable for preliminary analysis of large systems or for dynamic simulations, though they are generally less accurate than DFT or ab initio methods.
The flexibility of the cyclopentane ring and the rotational freedom around the C-C and C-N single bonds mean that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies.
A potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle (e.g., the C(thiophene)-C(methylene)-N-C(cyclopentane) torsion angle) and calculating the energy at each step. This process reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. The results can identify the most stable conformer, which is the one that is most likely to be observed experimentally.
Theoretical Prediction of Spectroscopic Properties
Computational methods are also highly effective at predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data.
Theoretical vibrational spectra (infrared and Raman) can be calculated for this compound. Following a geometry optimization, a frequency calculation is performed. The results provide the frequencies of the normal modes of vibration. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity. The computed intensities of these vibrations help in predicting the appearance of an experimental IR spectrum.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch | 3350 | Medium |
| C-H Stretch (thiophene) | 3100 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |
| C=C Stretch (thiophene) | 1550 | Strong |
| C-N Stretch | 1200 | Medium |
Note: The data in this table is illustrative. Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to compare with experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations provide theoretical predictions for ¹H and ¹³C NMR spectra.
The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for a direct comparison with experimental data, aiding in the assignment of signals to specific nuclei within the molecule.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (thiophene, attached to S) | 125.0 | H2 | 7.20 |
| C3 (thiophene) | 127.0 | H3 | 6.95 |
| C4 (thiophene) | 124.5 | H4 | 6.90 |
| C5 (thiophene, attached to CH₂) | 145.0 | - | - |
| Methylene (B1212753) (-CH₂-) | 50.0 | H-methylene | 3.90 |
| C1 (cyclopentane, attached to N) | 60.0 | H1 | 3.10 |
| C2/C5 (cyclopentane) | 33.0 | H2/H5 | 1.80 |
Note: The data in this table is for illustrative purposes and represents typical values relative to TMS.
Electronic Transition Calculations
Theoretical investigation into the electronic transitions of this compound would be crucial for understanding its photophysical properties, such as its absorption of ultraviolet-visible light. These calculations are typically performed using quantum chemical methods, with Time-Dependent Density Functional Theory (TD-DFT) being a widely employed and effective approach for molecules of this size.
The primary goal of these calculations is to determine the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital without a change in molecular geometry. The results of these calculations typically include:
Excitation Energies: The energy difference between the ground state and various excited states, often reported in electron volts (eV) or nanometers (nm) to correlate with experimental absorption spectra.
Oscillator Strengths: A dimensionless quantity that represents the probability of a specific electronic transition occurring. Transitions with higher oscillator strengths are more intense.
Molecular Orbitals (MOs): Analysis of the specific MOs involved in a transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the excitation, such as a π→π* or n→π* transition. For this compound, transitions would likely involve the π-system of the thiophene ring and the non-bonding lone pair electrons on the nitrogen atom.
A hypothetical data table for the lowest energy electronic transitions of this compound, as would be generated by a TD-DFT calculation, is presented below.
Table 1: Hypothetical Electronic Transition Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.50 | 275 | 0.085 | HOMO → LUMO |
| S₀ → S₂ | 4.95 | 250 | 0.120 | HOMO-1 → LUMO |
Note: This data is illustrative and not based on published experimental or computational results.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. semanticscholar.orgnih.gov For this compound, MD simulations would provide deep insights into its dynamic behavior, interactions with its environment, and the nature of its intermolecular forces. researchgate.net
The behavior of a molecule can be significantly influenced by its solvent environment. mdpi.com MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (such as water, ethanol (B145695), or dimethyl sulfoxide). Key aspects that would be investigated include:
Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. This is often characterized by calculating Radial Distribution Functions (RDFs) between specific atoms of the solute and solvent.
Solvation Energy: Calculating the free energy change associated with transferring the molecule from a vacuum to the solvent, which indicates its solubility.
Dynamics: Analyzing the residence time of solvent molecules within the first solvation shell to understand the strength and lifetime of solute-solvent interactions. The choice of solvent can enhance or alter the electronic properties of the substituent groups. mdpi.com
Non-covalent interactions are critical for determining the structure and properties of molecular systems. rsc.orgresearchgate.net For this compound, the key non-covalent interactions include:
Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. MD simulations can identify the formation, duration, and geometry of these hydrogen bonds with solvent molecules or other solute molecules.
Van der Waals Interactions: These forces, arising from temporary fluctuations in electron density, are significant, particularly for the hydrophobic cyclopentane and thiophene rings.
π-Interactions: The electron-rich thiophene ring can participate in π-π stacking with other aromatic systems or cation-π interactions.
Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational method that can be applied to snapshots from MD simulations to characterize the nature and strength of these non-covalent bonds. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides indispensable tools for exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of intermediates and transition states.
A common synthetic route to this compound is the reductive amination of thiophene-2-carboxaldehyde with cyclopentanamine. Computational methods, particularly DFT, can be used to model this reaction step-by-step:
Reactant Complex: Modeling the initial interaction of the reactants.
Transition State (TS) for Imine Formation: Locating the highest energy point on the reaction pathway leading to the intermediate imine. This involves the nucleophilic attack of the amine on the aldehyde carbonyl.
Intermediate: Characterizing the geometry and stability of the resulting carbinolamine and subsequent imine.
Transition State for Reduction: Modeling the hydride transfer from a reducing agent (e.g., sodium borohydride) to the imine carbon.
Product Complex: The final structure of the product amine before dissociation.
For each stationary point (reactants, transition states, intermediates, products), vibrational frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 2: Hypothetical Energy Profile for the Reductive Amination Synthesis
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| R | Reactants (Aldehyde + Amine) | 0.0 | 0 |
| TS1 | Imine Formation TS | +15.2 | 1 |
| INT | Imine Intermediate | +4.5 | 0 |
| TS2 | Hydride Reduction TS | +10.8 | 1 |
Note: This data is illustrative and represents a plausible reaction profile.
This compound can undergo various derivatization reactions, such as N-acylation, N-alkylation, or electrophilic substitution on the thiophene ring. Computational studies can predict the feasibility and selectivity of these reactions. For instance, when considering electrophilic aromatic substitution on the thiophene ring, calculations can determine the relative stability of the sigma-complex intermediates formed by attack at different positions (C3, C4, C5). The position leading to the most stable intermediate is typically the preferred site of substitution. Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich regions of the molecule that are susceptible to electrophilic attack.
Chemical Reactivity and Derivatization of N Thiophen 2 Ylmethyl Cyclopentanamine
Reactions at the Amine Functionality
The secondary amine group in N-(thiophen-2-ylmethyl)cyclopentanamine is a versatile functional group that readily participates in numerous reactions. Its lone pair of electrons makes it nucleophilic and basic, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
N-acylation is a fundamental transformation for secondary amines, converting them into amides. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) under basic conditions. For instance, the reaction of this compound with an acyl chloride, like acetyl chloride, would yield the corresponding N-acetylated amide. This type of reaction is common for thiophene-containing amines, as seen in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a thiophen-2-amine is acylated with a nicotinoyl chloride derivative. mdpi.com Similarly, the formation of N-(thiophen-2-ylmethyl)acetamide demonstrates the straightforward acylation of the aminomethyl-thiophene structure. researchgate.net
N-sulfonylation is analogous to N-acylation and results in the formation of a sulfonamide. This is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or cyclopropanesulfonyl chloride, in the presence of a base. The product of the reaction with cyclopropanesulfonyl chloride would be N-(thiophen-2-ylmethyl)cyclopropanesulfonamide. bldpharm.com Sulfonamides are significant structural motifs in medicinal chemistry.
These reactions are summarized in the table below.
| Reaction Type | Reagent Example | Product Class |
| N-Acylation | Acetyl Chloride | N-acyl amide |
| N-Sulfonylation | Cyclopropanesulfonyl Chloride | N-sulfonamide |
The nucleophilic nitrogen of this compound can attack isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.net These reactions are typically high-yielding and proceed by the addition of the amine to the electrophilic carbon of the is(othi)ocyanate. For example, reacting the parent amine with phenyl isocyanate would produce a disubstituted urea. The synthesis of thiourea derivatives often involves similar condensation reactions with isothiocyanates. mdpi.com
Urea and thiourea moieties are important in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.govmdpi.com The general structure of these derivatives involves the cyclopentyl and thiophen-2-ylmethyl groups on one nitrogen atom of the urea or thiourea core, with the third substituent, derived from the is(othi)ocyanate, on the other nitrogen.
| Starting Material | Reagent Example | Product Class |
| This compound | Phenyl Isocyanate | Disubstituted Urea |
| This compound | Phenyl Isothiocyanate | Disubstituted Thiourea |
Carbodiimides, though less common as products of secondary amines, can be formed through dehydration of the corresponding ureas or thioureas, but this is a more specialized process.
As a secondary amine, this compound can undergo nucleophilic addition to carbonyl compounds. Reaction with aldehydes and ketones, typically under acidic catalysis, leads to the formation of an intermediate carbinolamine which then dehydrates. With secondary amines, this dehydration cannot form a stable iminium ion with a C=N double bond, so a proton is lost from the adjacent carbon atom to form an enamine. For example, the reaction with cyclopentanone (B42830) would yield an enamine product. pearson.com
The amine can also participate in nucleophilic conjugate additions, for example, to activated alkynes, in a process known as an amino-yne reaction. bham.ac.uk These reactions expand the synthetic utility of the amine by forming new carbon-carbon and carbon-nitrogen bonds.
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity characteristic of aromatic systems, including electrophilic substitution and metal-catalyzed cross-coupling reactions.
The thiophene ring is more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic aromatic substitution (EAS) on 2-substituted thiophenes generally occurs at the C5 position, as it is the most activated and sterically accessible position. The intermediate carbocation formed by attack at C5 is well-stabilized by resonance. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on this compound are expected to yield the 5-substituted derivative. evitachem.com
For example, direct arylation, a type of EAS, has been shown to occur regioselectively at the C5 position for thiophene derivatives bearing a CH₂NHR substituent at the C2 position. researchgate.net This confirms the directing effect of the 2-substituent towards the 5-position.
Table of Expected Regioselectivity in EAS Reactions
| Reaction | Electrophile | Expected Major Product |
|---|---|---|
| Bromination | Br₂ | 5-Bromo-N-(thiophen-2-ylmethyl)cyclopentanamine |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-(thiophen-2-ylmethyl)cyclopentanamine |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ethz.chresearchgate.netrsc.org For these reactions to occur on the thiophene ring of this compound, it must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. This is usually achieved via electrophilic halogenation at the C5 position as described above.
Suzuki Coupling: A 5-bromo or 5-iodothiophene derivative can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a 5-aryl or 5-vinylthiophene. mdpi.comacs.orgrsc.orgnih.govnih.gov This reaction is highly versatile due to the stability and commercial availability of a wide range of boronic acids.
Sonogashira Coupling: The coupling of a 5-halothiophene derivative with a terminal alkyne, catalyzed by palladium and copper(I) complexes, yields a 5-alkynylthiophene. nih.govrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net This reaction is a reliable method for introducing sp-hybridized carbon substituents onto the thiophene ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a 5-halothiophene with an alkene to form a 5-alkenylthiophene. liverpool.ac.ukorganic-chemistry.orgwikipedia.orgrsc.org This reaction is particularly useful for synthesizing substituted styrenyl-type derivatives.
Furthermore, direct C-H activation/arylation at the C5 position of 2-(aminoalkyl)thiophene derivatives is a more atom-economical approach that avoids the pre-functionalization step. Palladium-catalyzed coupling of N-(thiophen-2-ylmethyl)acetamide with aryl bromides has been shown to proceed in good yields, demonstrating that the thiophene C-H bond can be directly functionalized. researchgate.net
Summary of Metal-Catalyzed Cross-Coupling Reactions on 5-Halo-N-(thiophen-2-ylmethyl)cyclopentanamine
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base | 5-Arylthiophene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynylthiophene |
Oxidation and Reduction Chemistry of the Heterocycle
The thiophene ring in this compound is susceptible to both oxidation and reduction, offering pathways to modify the electronic properties and structure of the heterocycle.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides (sulfoxides) and subsequently to thiophene S,S-dioxides (sulfones). wikipedia.orgresearchgate.net These reactions typically employ oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom significantly alters the chemical nature of the ring; thiophene S-oxides are highly reactive dienes, while the S,S-dioxides are stable but electron-deficient systems. researchgate.net These oxidized derivatives can serve as versatile intermediates in cycloaddition reactions. For instance, the oxidation of cyclopentenylthiophene derivatives has been explored, demonstrating that the reaction can be controlled to yield sulfoxides or further oxidized products. researchgate.net It is anticipated that the oxidation of this compound would proceed similarly, yielding the corresponding S-oxide and S,S-dioxide under controlled conditions.
Reduction: The thiophene ring can undergo reductive desulfurization, a reaction that removes the sulfur atom and saturates the carbon chain. A classic method for this transformation is the use of Raney nickel, which would convert the thiophene moiety of this compound into a butyl group, yielding N-(pentyl)cyclopentanamine. wikipedia.org This complete reduction effectively transforms the aromatic heterocyclic portion of the molecule into an aliphatic chain. Additionally, partial reduction of the thiophene ring can be achieved using methods like Birch reduction, leading to dihydro- or tetrahydrothiophene (B86538) derivatives, which preserve a heterocyclic structure but with saturated or partially saturated characteristics.
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene | H₂O₂-CF₃CO₂H | Benzo[b]thiophene 1-oxide | 90 | researchgate.net |
| 2,3,4,5-Tetraphenylthiophene | H₂O₂-CF₃CO₂H | 2,3,4,5-Tetraphenylthiophene 1-oxide | 25 | researchgate.net |
| Dibenzothiophene | m-CPBA | Dibenzothiophene S-oxide | - | researchgate.net |
Cyclopentane (B165970) Ring Transformations
The cyclopentane moiety provides a scaffold for introducing further chemical complexity through functionalization, ring-opening, or ring-expansion. fiveable.me
Functionalization of the Cycloalkane System
Direct functionalization of the cyclopentane ring, particularly at positions remote from the amino-methyl substituent, can be achieved through modern C-H activation methodologies. nih.gov Palladium-catalyzed reactions, for example, can direct the arylation of C(sp³)–H bonds. In the context of this compound, the secondary amine could potentially act as a directing group, guiding the introduction of new substituents at specific positions on the cyclopentane ring. nih.gov
Furthermore, derivatization can be initiated by introducing a functional group onto the ring via radical reactions or by starting with a pre-functionalized cyclopentane precursor before the attachment of the thiophen-2-ylmethylamine side chain. beilstein-journals.org Methods for synthesizing polyhydroxylated cyclopentane derivatives, for instance, often involve stereoselective steps starting from chiral precursors, a strategy that could be adapted to create chiral analogues of this compound. nih.gov
Ring-Opening and Ring-Expansion Methodologies
The cyclopentane ring can undergo transformations that alter its size or lead to an acyclic structure. Ring-expansion reactions often proceed through carbocation intermediates. chemistrysteps.com For example, a suitably functionalized derivative of this compound, such as one bearing a leaving group on a side chain attached to the ring, could be induced to form a cyclopentylmethyl cation. This cation could then rearrange to a more stable cyclohexyl cation, effectively expanding the five-membered ring to a six-membered one in a Tiffeneau-Demjanov type rearrangement. baranlab.orgacs.org
Conversely, ring-opening reactions can be achieved through oxidative cleavage. If a double bond were introduced into the cyclopentane ring (forming a cyclopentene (B43876) derivative), ozonolysis or other oxidative methods could cleave the ring, yielding a linear chain with functional groups at each end. These functional groups would then be available for further synthetic modifications.
| Transformation | Methodology | Key Intermediate | Potential Outcome | Reference |
|---|---|---|---|---|
| C-H Functionalization | Palladium-Catalyzed C-H Arylation | Palladacycle | γ-Arylated Cyclopentane | nih.gov |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Carbocation | Cyclohexane Derivative | baranlab.org |
| Ring Opening | Ozonolysis of Cyclopentene | Ozonide | Dialdehyde/Dicarboxylic Acid | beilstein-journals.org |
Annulation and Fusion Reactions for Polycyclic Systems
The inherent reactivity of both the thiophene and cyclopentane rings allows this compound to be a precursor for more complex polycyclic systems, including fused, spiro, and bridged architectures.
Synthesis of Fused Thiophene Derivatives
The thiophene ring is a common building block for fused heterocyclic systems, which are prevalent in materials science and medicinal chemistry. thieme.denih.gov Annulation reactions can be performed on the thiophene ring of this compound or its derivatives. For example, electrophilic substitution at the C5 position (alpha to the sulfur and ortho to the side chain) could introduce a functional group that can participate in a subsequent ring-closing reaction. derpharmachemica.com A common strategy involves introducing a carbonyl-containing side chain, which can then undergo intramolecular cyclization to form a fused ring system, such as a thienopyridine or thienopyrimidine. nih.govnih.gov Formal [4+2] cycloaddition reactions using pyrone derivatives have also been reported as a method to construct fused ring systems. nih.gov
Formation of Spiro and Bridged Architectures
The formation of spirocyclic compounds, where two rings share a single atom, is a powerful strategy for creating three-dimensional molecular complexity. mdpi.com Starting with this compound, a spiro center could be established on the cyclopentane ring. This would typically involve the synthesis of a cyclopentanone derivative from the parent amine, followed by a reaction sequence that builds a second ring originating from the carbonyl carbon.
Bridged architectures could be envisioned through intramolecular cyclization reactions where a functionalized side chain on the cyclopentane ring reacts with another position on the same ring or with the thiophene ring. For instance, an intramolecular Diels-Alder reaction, where a diene and dienophile are tethered to the cyclopentane scaffold, could lead to the formation of a complex, bridged polycyclic system.
Future Directions and Emerging Research Avenues
Development of Novel Spectroscopic Probes for Molecular Interactions
The inherent photophysical properties of the thiophene (B33073) ring make it a compelling component in the design of fluorescent sensors. rsc.org Thiophene derivatives have been effectively utilized as signaling units in fluorescent chemosensors for detecting various analytes, including metal ions and anions. mdpi.comdtu.dk Research has demonstrated that molecules incorporating thiophene can be engineered to exhibit a "turn-on" fluorescent response upon binding with specific ions like Zn²⁺ and CN⁻. mdpi.com This capability is crucial for developing tools to monitor analyte levels in biological and environmental systems. mdpi.com
Future research could focus on modifying the N-(thiophen-2-ylmethyl)cyclopentanamine scaffold to create selective spectroscopic probes. The thiophene moiety would serve as the core fluorophore, while the cyclopentanamine portion could be functionalized to act as a specific recognition site (receptor) for a target analyte. The interaction between the analyte and the receptor could induce a conformational change or alter the electronic environment of the thiophene ring, leading to a measurable change in fluorescence intensity or wavelength. dtu.dk For instance, derivatives could be designed for the selective detection of heavy metal ions, which often show a high affinity for sulfur-containing ligands. dtu.dkdtu.dk
| Sensor Type | Target Analyte | Sensing Mechanism | Potential Role of this compound Scaffold |
|---|---|---|---|
| Chelation-based Sensor | Metal Ions (e.g., Zn²⁺, Au³⁺) mdpi.comdtu.dk | Chelation Enhanced Fluorescence (CHEF) or Quenching (CHEQ) dtu.dk | The amine and thiophene sulfur could act as a chelating unit for metal ions. |
| Anion Sensor | Anions (e.g., CN⁻) mdpi.com | Hydrogen bonding or displacement assay leading to fluorescence enhancement mdpi.com | The N-H group of the secondary amine could be engineered to act as a hydrogen bond donor for anion recognition. |
| Bio-conjugate Probe | Biomolecules (e.g., proteins, DNA) | Covalent labeling or non-covalent binding to track biological processes nih.gov | The cyclopentyl group can be functionalized to attach to biomolecules, using the thiophene as a fluorescent tag. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
For a molecule like this compound, AI could be employed in several ways. Firstly, retrosynthesis algorithms could propose the most efficient and cost-effective synthetic routes by deconstructing the target molecule into readily available starting materials. arxiv.org For this specific target, an AI would likely identify the reductive amination of thiophene-2-carboxaldehyde with cyclopentanamine as a primary route. Secondly, ML models could predict the optimal reaction conditions (e.g., solvent, temperature, catalyst, reducing agent) to maximize the yield and purity of the final product while minimizing waste. researchgate.netacs.org Finally, as researchers design novel analogues, AI tools could predict the feasibility of proposed synthetic transformations, saving significant time and resources by avoiding unviable experiments. nih.gov
| Synthesis Stage | AI/ML Application | Objective | Example Tool/Approach |
|---|---|---|---|
| Route Design | Retrosynthesis Prediction | Identify the most efficient synthetic pathways from commercial precursors. arxiv.org | Template-based or template-free deep learning models. pharmafeatures.comarxiv.org |
| Condition Optimization | Reaction Outcome Prediction | Predict yield and impurity profile for various reaction conditions. researchgate.net | Graph neural networks or other models trained on reaction datasets. ijsetpub.com |
| Analogue Synthesis | Forward Reaction Prediction | Assess the viability of novel reactions to create derivatives. nih.gov | Transformer-based models or molecular graph convolutions. ijsetpub.com |
| Process Safety | Predictive Modeling | Estimate safety metrics like adiabatic temperature rise. acs.org | ML models trained on process safety data. acs.org |
Exploration of Advanced Synthetic Methodologies for Analogues and Derivatives
While traditional methods like reductive amination are effective for synthesizing this compound, modern synthetic chemistry offers a rich toolbox for creating its analogues with greater efficiency, regioselectivity, and structural complexity. bohrium.com Recent years have seen the development of innovative procedures that improve upon classical syntheses like the Paal-Knorr or Gewald reactions. nih.gov
Future work could focus on applying these advanced methodologies to generate a library of derivatives based on the this compound core.
Metal-Catalyzed Cross-Coupling Reactions: Techniques using catalysts based on palladium, copper, or rhodium could be used to functionalize the thiophene ring at its vacant positions, allowing for the introduction of a wide array of substituents. bohrium.comnih.gov
Flow Chemistry: The synthesis could be adapted to a continuous flow process. thieme-connect.de Flow chemistry offers advantages such as enhanced safety, precise control over reaction parameters, easier scalability, and the potential for in-line purification, making it ideal for the rapid synthesis and optimization of a series of analogues. rsc.org
Multicomponent Reactions (MCRs): Designing a one-pot MCR could allow for the assembly of complex analogues in a single step from three or more starting materials. bohrium.com This approach is highly atom-economical and can rapidly generate molecular diversity.
Iodocyclization Reactions: For building more complex fused-ring systems involving the thiophene core, electrophilic iodocyclization offers a powerful tool for constructing functionalized heterocycles. bohrium.commdpi.com
| Methodology | Description | Advantages for Analogue Synthesis |
|---|---|---|
| Traditional Reductive Amination | Two-step batch process involving imine formation and reduction. | Reliable, well-understood, good for initial synthesis. |
| Metal-Catalyzed Cross-Coupling | Functionalization of the thiophene ring C-H or C-Halogen bonds. nih.gov | High functional group tolerance, precise control of substitution patterns. |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. rsc.org | Rapid optimization, improved safety and scalability, potential for automation. thieme-connect.de |
| Multicomponent Reactions | Multiple reactants combine in a single step to form the product. bohrium.com | High efficiency, atom economy, rapid generation of diverse structures. |
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thieme-connect.com Thiophene-based molecules are well-known building blocks in this field due to the ability of the electron-rich thiophene ring to participate in π-stacking interactions, which can drive the self-assembly of molecules into highly ordered nanostructures. thieme-connect.comnih.gov
This compound possesses all the necessary features to be an excellent candidate for supramolecular assembly. The secondary amine provides a hydrogen bond donor and acceptor site, the thiophene ring offers a platform for π-π stacking, and the aliphatic cyclopentyl group can engage in hydrophobic interactions and provide steric influence. The interplay of these forces could direct the molecule to self-assemble into well-defined architectures like fibers, sheets, or liquid crystalline phases. nih.govrsc.org For example, research has shown that other thiophene-based π-conjugated molecules can self-assemble into nanoparticles and nanofibers with interesting photoluminescent properties. nih.gov Furthermore, the molecule could be explored in host-guest systems, where it could bind within the cavity of macrocyclic hosts like pillar[n]arenes, potentially leading to the creation of novel stimulus-responsive materials. nih.gov
| Interaction Type | Involving Moiety | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Secondary Amine (N-H---N) | Directional force, crucial for forming chains or networks. |
| π-π Stacking | Thiophene Rings | Drives the ordering of aromatic cores, important for electronic properties. thieme-connect.com |
| Hydrophobic Interactions | Cyclopentyl Group | Promotes aggregation in polar solvents and influences packing. |
| Van der Waals Forces | Entire Molecule | Contribute to the overall stability of the assembled structure. |
Q & A
Q. What in vitro models are suitable for preliminary neuropharmacological evaluation of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Test compound effects on calcium influx (Fluo-4 AM dye) in rat cortical neurons.
- Receptor Transfected Cells : Use HEK293 cells expressing human NMDA receptors to measure IC₅₀ values via patch-clamp electrophysiology .
- Mitochondrial Toxicity : Assess respiratory chain inhibition (Seahorse XF Analyzer) to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
